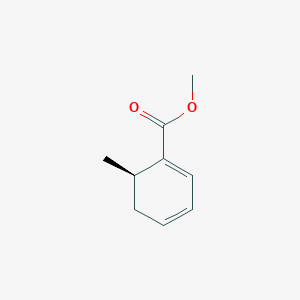
Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate (MCD) is a chemical compound used in scientific research for its unique properties. It is a cyclic ester that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
MCD has a unique mechanism of action that involves the formation of a reversible covalent bond with proteins. It binds to the active site of enzymes and inhibits their activity by blocking the substrate from binding. This mechanism has been studied extensively in various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
MCD has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body, including improved cognitive function and muscle contraction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCD has several advantages for lab experiments, including its ease of synthesis, its stability, and its unique mechanism of action. However, it also has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for research involving MCD, including its use as a tool for investigating the mechanism of action of enzymes, its potential use as a therapeutic agent for diseases involving acetylcholine dysfunction, and its potential use as a starting material for the synthesis of new compounds with unique properties.
In conclusion, Methyl (Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate)-6-methylcyclohexa-1,3-diene-1-carboxylate is a unique chemical compound with various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research into MCD could lead to the development of new therapeutic agents and the synthesis of new compounds with unique properties.
Métodos De Síntesis
MCD can be synthesized using several methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. One of the most commonly used methods for synthesizing MCD is the reaction of 3-methylcyclohex-2-enone with ethyl acrylate in the presence of a Lewis acid catalyst. This reaction results in the formation of MCD as the major product.
Aplicaciones Científicas De Investigación
MCD has been used in various scientific research applications, including its use as a chiral auxiliary for asymmetric synthesis, a starting material for the synthesis of other compounds, and a reactant in the synthesis of natural products. It has also been used as a probe to study protein-ligand interactions and to investigate the mechanism of action of enzymes.
Propiedades
Número CAS |
178991-18-9 |
|---|---|
Nombre del producto |
Methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
methyl (6R)-6-methylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-4,6-7H,5H2,1-2H3/t7-/m1/s1 |
Clave InChI |
RJMGNWLDUBCFPN-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@H]1CC=CC=C1C(=O)OC |
SMILES |
CC1CC=CC=C1C(=O)OC |
SMILES canónico |
CC1CC=CC=C1C(=O)OC |
Sinónimos |
1,3-Cyclohexadiene-1-carboxylicacid,6-methyl-,methylester,(R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



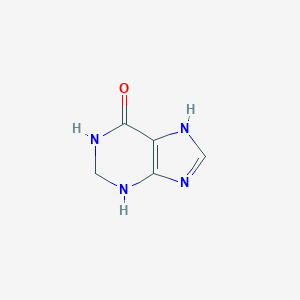
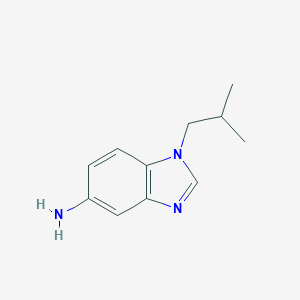
![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)
![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)
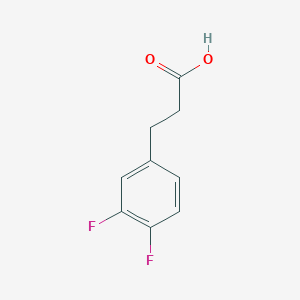
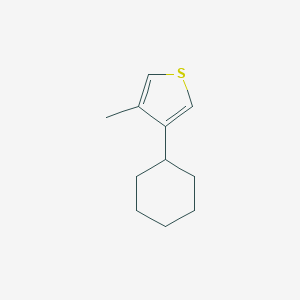
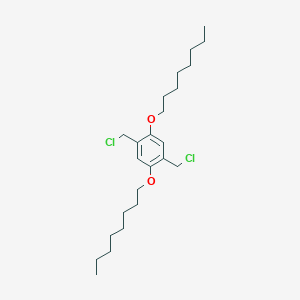
![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)
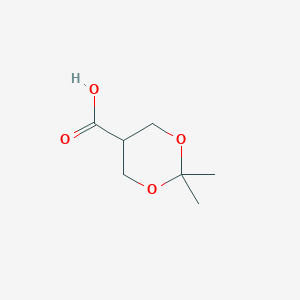
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)
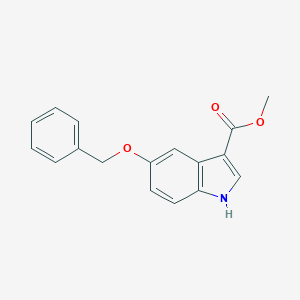
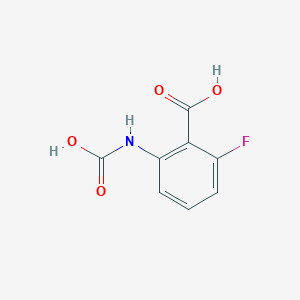
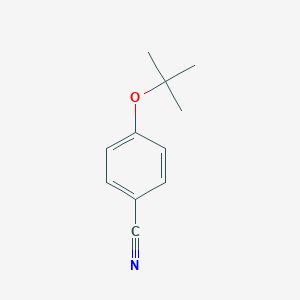
![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)